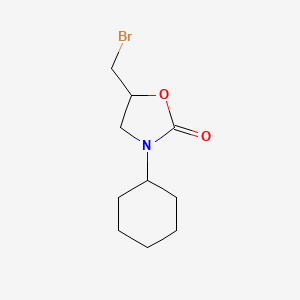
N-cyclopropylnaphtalène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its unique structure, which includes a naphthalene ring system and a cyclopropyl group. The combination of these structural elements imparts distinct chemical and physical properties to the compound.
Applications De Recherche Scientifique
Chemistry: N-cyclopropylnaphthalene-2-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: Sulfonamides, including N-cyclopropylnaphthalene-2-sulfonamide, have been studied for their antibacterial properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.
Sulfonyl Chloride Method: Another method involves the preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines.
Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale synthesis using the sulfonyl chloride method due to its high yield and efficiency. The process is optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-cyclopropylnaphthalene-2-sulfonamide can undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Mécanisme D'action
The mechanism of action of N-cyclopropylnaphthalene-2-sulfonamide involves the inhibition of bacterial enzymes involved in folate synthesis. The compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor required for DNA synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine with a similar antibacterial activity.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Uniqueness: N-cyclopropylnaphthalene-2-sulfonamide is unique due to its cyclopropyl and naphthalene moieties, which impart distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s stability, reactivity, and biological activity compared to simpler sulfonamides.
Propriétés
IUPAC Name |
N-cyclopropylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCUUWDALBDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
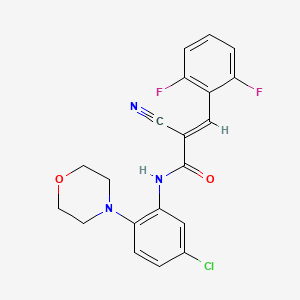
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
![3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2547990.png)
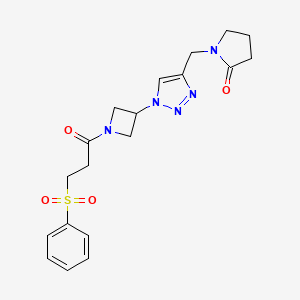
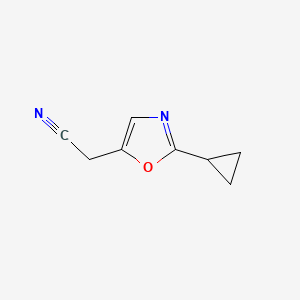
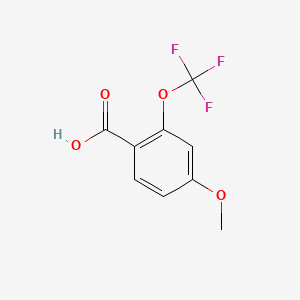
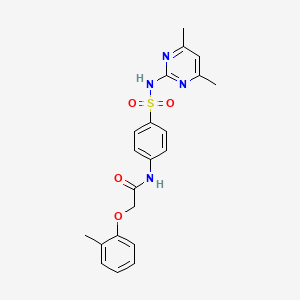
![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)
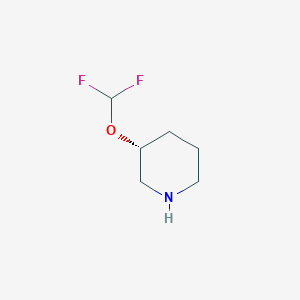
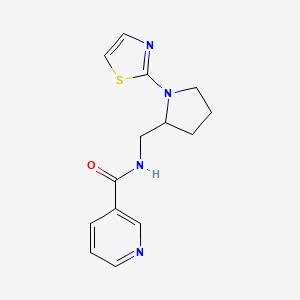
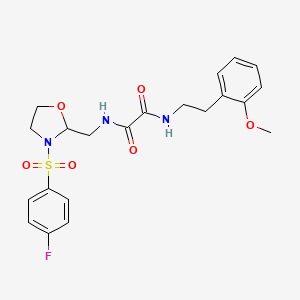
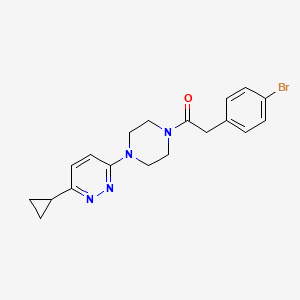
![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
